1-(1-Bromopropan-2-yl)-3-fluorobenzene
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Description
“1-(1-Bromopropan-2-yl)-3-fluorobenzene” is a chemical compound with the CAS Number: 90561-73-2. It has a molecular weight of 217.08 . It is also known by its IUPAC name 1-(2-bromo-1-methylethyl)-4-fluorobenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
A study by Klok et al. (2006) discusses the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) using a process that likely involves intermediates related to "1-(1-Bromopropan-2-yl)-3-fluorobenzene" in its synthesis pathway. This compound is important in the field of positron emission tomography (PET) imaging, highlighting its application in medical diagnostics and research (Klok et al., 2006).
Molecular Interactions and Viscosity Studies
Research by Yadava and Yadav (2008) on the viscosity of binary liquid mixtures containing bromoalkanes (such as 1-bromopropane) and hydrocarbons like benzene provides insight into molecular interactions that could be relevant to understanding the physical properties of "this compound" and its applications in formulating mixtures with specific viscosity characteristics (Yadava & Yadav, 2008).
Organometallic Chemistry and Catalysis
Pike, Crimmin, and Chaplin (2017) discuss the use of fluorobenzenes in organometallic chemistry and catalysis. The presence of fluorine atoms influences the electronic properties of benzenes, affecting their interaction with metal centers. This has implications for "this compound" in catalysis and synthetic applications, where its unique properties could be leveraged for specific reactions (Pike, Crimmin, & Chaplin, 2017).
Coordination Chemistry and Metal Ion Complexes
Research by Plenio, Hermann, and Diodone (1997) on the coordination chemistry of fluorocarbons, including fluorocyclophane-based cryptands, highlights the potential application of "this compound" in forming complexes with metal ions. This research provides a foundation for understanding how such compounds can be used in creating novel materials with specific electronic or structural properties (Plenio, Hermann, & Diodone, 1997).
Spectroscopy and Structural Analysis
Mahadevan, Periandy, Karabacak, and Ramalingam (2011) conducted FT-IR and FT-Raman spectroscopic investigations of 1-bromo-3-fluorobenzene, providing valuable information on the vibrational spectra that could be relevant for "this compound". This research aids in the understanding of the molecular structure and dynamics, which is crucial for its application in material science and molecular engineering (Mahadevan et al., 2011).
Properties
IUPAC Name |
1-(1-bromopropan-2-yl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZFGAPNHQMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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